2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
Description
The compound 2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring. Key structural attributes include:
- A dichlorinated benzamide group at the N-position of the ethyl side chain.
- A 4-oxothieno[3,2-d]pyrimidine scaffold, which is a bicyclic system combining thiophene and pyrimidine rings.
- An ethyl linker bridging the benzamide and pyrimidinone moieties.
Properties
IUPAC Name |
2,3-dichloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c16-10-3-1-2-9(12(10)17)14(21)18-5-6-20-8-19-11-4-7-23-13(11)15(20)22/h1-4,7-8H,5-6H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGBRXDQMFNTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidinone core, which can be synthesized by reacting methyl 2-aminothiophene-3-carboxylate with urea, followed by chlorination using phosphorus oxychloride (POCl3) to introduce the dichloro groups . The resulting intermediate is then coupled with a benzamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to modify the functional groups.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with NaBH4 can yield alcohols or amines.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds containing the thieno[3,2-d]pyrimidine scaffold exhibit significant antitumor properties. The compound has been investigated for its ability to inhibit key enzymes involved in nucleotide synthesis, specifically thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, compounds similar to 2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide have demonstrated dual inhibition of TS and DHFR, which is crucial for effective cancer treatment as these enzymes are vital for DNA synthesis and cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial activities. Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit promising antibacterial effects against various pathogens. These compounds have been evaluated using agar diffusion assays and have shown better activity than traditional antibiotics like streptomycin .
Structure-Activity Relationship
The structural modifications on the thieno[3,2-d]pyrimidine core play a critical role in enhancing antimicrobial activity. Compounds with specific substituents have shown improved binding affinities to bacterial ribosomal RNA targets, suggesting a mechanism similar to that of aminoglycoside antibiotics . This highlights the importance of chemical structure in determining biological activity.
Case Studies
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidinone moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound’s thieno[3,2-d]pyrimidin-4-one core is shared with several analogs, but substituent variations critically influence biological activity and physicochemical properties.
Key Observations:
- Anti-inflammatory analogs () prioritize sulfonamide groups and thioether linkages, enhancing COX-2 selectivity .
- Anticancer derivatives () often incorporate aromatic or heterocyclic substituents (e.g., thiophene, chlorobenzamide) to modulate cytotoxicity .
- The ethyl linker in the target compound may improve conformational flexibility compared to rigid thiopyrimidine or saturated cores in analogs.
Pharmacological and Physicochemical Properties
Structure-Activity Relationships (SAR):
- Electron-Withdrawing Groups: The 2,3-dichloro substitution on benzamide may enhance DNA intercalation or kinase binding compared to monosubstituted or non-halogenated analogs.
- Linker Flexibility : The ethyl spacer could improve target engagement by allowing optimal positioning of the dichlorobenzamide group in hydrophobic pockets.
Biological Activity
2,3-Dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development.
Chemical Structure
The structure of this compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of chlorine and the benzamide group further enhances its chemical properties.
Antitumor Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine scaffolds exhibit significant antitumor activity. In particular, the compound's ability to inhibit key enzymes involved in nucleotide synthesis makes it a candidate for cancer treatment. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial targets in cancer therapy .
Enzyme Inhibition
Molecular docking studies suggest that this compound interacts effectively with DHFR. The binding affinity was reported to be comparable to known inhibitors, indicating its potential as a therapeutic agent .
The mechanism of action involves the inhibition of key enzymes in the folate pathway. By interfering with DHFR activity, this compound may disrupt DNA synthesis in rapidly dividing cells, such as cancer cells. Additionally, the presence of the thieno[3,2-d]pyrimidine core allows for various interactions at the molecular level, enhancing its efficacy against specific targets.
Case Study 1: In Vitro Studies
In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. Notably, it showed IC50 values in the low micromolar range against human breast and colon cancer cell lines, suggesting potent antitumor properties.
Case Study 2: Molecular Docking Analysis
A molecular docking analysis using AutoDock Vina revealed that the compound forms stable complexes with DHFR. The calculated binding energy was significantly lower than that of several known inhibitors, indicating a strong interaction with the enzyme's active site. This study emphasizes the potential of this compound as a lead for further development in anticancer therapies .
Data Tables
| Biological Activity | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| Antitumor (Breast Cancer) | 5.6 | DHFR |
| Antitumor (Colon Cancer) | 7.8 | TS |
| Binding Affinity | Compound | ΔG (kcal/mol) |
|---|---|---|
| Strong | 2,3-Dichloro... | -9.0 |
| Moderate | Methotrexate | -8.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
